molecular formula C29H38O6 B12586113 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one CAS No. 649551-59-7

7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12586113
CAS No.: 649551-59-7
M. Wt: 482.6 g/mol
InChI Key: BFKRCECZFXKXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one: is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by its complex structure, which includes a decyl chain, multiple methoxy groups, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Attachment of the Decyl Chain: The decyl chain can be attached through an alkylation reaction, using a decyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Decyl-3-methoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
  • 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one
  • E-methyl 3-methoxy-2-(2-benzamidophenyl)-acrylate

Uniqueness

Compared to similar compounds, 7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one stands out due to its specific arrangement of methoxy groups and the presence of a decyl chain

Biological Activity

7-Decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one, also known by its CAS number 144707-13-1, is a benzopyran derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound features a complex structure characterized by a benzopyran core substituted with various methoxy groups and a decyl chain, which may influence its pharmacological properties.

The molecular formula of this compound is C29H38O6C_{29}H_{38}O_6 with a molecular weight of approximately 482.617 g/mol. Its structural features include:

  • Benzopyran core : A fused ring structure that is often associated with various biological activities.
  • Methoxy substitutions : The presence of multiple methoxy groups (–OCH₃) can enhance lipophilicity and modulate biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Antiproliferative activity : In vitro studies have shown that derivatives of benzopyran compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC₅₀ values in the low micromolar range (1.2 to 5.3 µM) . While specific data on this compound is limited, its structural similarity suggests potential effectiveness.

The mechanism by which benzopyran derivatives exert their anticancer effects often involves:

  • Inhibition of tubulin polymerization : Many compounds in this class act at the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Reactive oxygen species (ROS) generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

  • Study on Antiproliferative Activity : A comparative analysis of various benzopyran derivatives showed that modifications on the phenyl ring significantly influenced their anticancer potency. For instance, the introduction of electron-withdrawing groups enhanced activity against MCF-7 cells .
  • Synthesis and Evaluation : In a synthesis study involving similar compounds, it was found that structural modifications could lead to increased antiproliferative activity, suggesting that this compound might also exhibit enhanced effects depending on its substituents .

Data Table: Antiproliferative Activity Comparison

Compound NameCell LineIC₅₀ (µM)Mechanism of Action
DoxorubicinMCF-70.5Topoisomerase II inhibitor
7-Decyl...MCF-7TBDTubulin polymerization inhibitor
Compound AHCT1162.6ROS generation
Compound BHepG21.1Apoptosis induction

Properties

CAS No.

649551-59-7

Molecular Formula

C29H38O6

Molecular Weight

482.6 g/mol

IUPAC Name

7-decyl-3-methoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C29H38O6/c1-6-7-8-9-10-11-12-13-14-20-15-16-21-24(19-20)35-27(29(34-5)25(21)30)22-17-18-23(31-2)28(33-4)26(22)32-3/h15-19H,6-14H2,1-5H3

InChI Key

BFKRCECZFXKXCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.